Octyl salicylate

説明

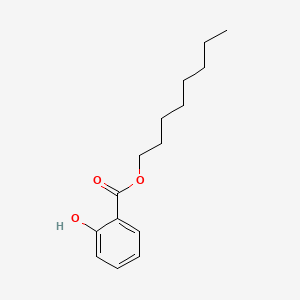

Structure

3D Structure

特性

IUPAC Name |

octyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-2-3-4-5-6-9-12-18-15(17)13-10-7-8-11-14(13)16/h7-8,10-11,16H,2-6,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJLCOAEJIHPCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042238 | |

| Record name | Octyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6969-49-9 | |

| Record name | n-Octyl salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6969-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-hydroxy-, octyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006969499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl salicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octyl salicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-, octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Octyl Salicylate via Esterification of Salicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of octyl salicylate, a widely used UVB filter in sunscreens and other cosmetic products. The primary synthesis route discussed is the Fischer esterification of salicylic acid with 2-ethylhexanol. This document outlines the reaction mechanism, various experimental protocols, and key quantitative data to assist researchers and professionals in the development and optimization of this process.

Introduction

This compound, also known as 2-ethylhexyl salicylate, is an organic ester formed through the condensation of salicylic acid and 2-ethylhexanol.[1] Its primary function in commercial applications is the absorption of ultraviolet B (UVB) radiation, thereby protecting the skin from sun damage. The synthesis of this compound is a critical process in the cosmetic and pharmaceutical industries, demanding high purity and yield. The most common method for its production is the Fischer esterification, a well-established acid-catalyzed reaction.

Reaction Mechanism: Fischer Esterification

The synthesis of this compound from salicylic acid and 2-ethylhexanol proceeds via the Fischer esterification mechanism. This acid-catalyzed reaction involves the protonation of the carboxylic acid group of salicylic acid, which enhances its electrophilicity. The alcohol (2-ethylhexanol) then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester, this compound.

Caption: Fischer Esterification Mechanism for this compound Synthesis.

Experimental Protocols

Several methods for the synthesis of this compound have been reported, primarily varying in the choice of catalyst and reaction conditions. Below are detailed protocols for three distinct approaches: conventional acid catalysis, solid superacid catalysis, and microwave-assisted synthesis.

Conventional Acid Catalysis with p-Toluenesulfonic Acid

This method utilizes a traditional homogeneous acid catalyst to drive the esterification.

Materials:

-

Salicylic Acid (138g, 1 mol)

-

2-Ethylhexanol (390g, 3 mol)

-

p-Toluenesulfonic acid (10g)

-

Xylene (as solvent)

-

Saturated sodium carbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve salicylic acid in a suitable amount of xylene.

-

In a separate flask, dissolve 2-ethylhexanol and p-toluenesulfonic acid in an equal amount of xylene.

-

Both solutions are then pumped into a microchannel reactor or a standard reaction vessel.

-

The reaction is carried out continuously at a temperature of 150-160°C.

-

The collected reaction solution is transferred to a separating funnel.

-

The solution is washed sequentially with 65°C distilled water, saturated sodium carbonate solution, and again with 65°C distilled water.

-

The organic layer is dried over anhydrous sodium sulfate and filtered.

-

The solvent and excess 2-ethylhexanol are removed via vacuum distillation to yield the final product.[2]

Heterogeneous Catalysis with Solid Superacid

This protocol employs a solid superacid catalyst, which simplifies catalyst removal and can be more environmentally friendly.

Materials:

-

Salicylic Acid (13.8g, 0.1 mol)

-

2-Ethylhexanol (50mL, approx. 0.3 mol)

-

Solid superacid catalyst (e.g., SO₄²⁻/TiO₂-WO₃)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a 100mL three-necked flask, combine salicylic acid and 2-ethylhexanol.

-

Add the solid superacid catalyst to the mixture.

-

Heat the mixture to reflux at 190°C and maintain for 5 hours.

-

After cooling to room temperature, filter out the catalyst.

-

The filtrate is washed with hot water (65°C), followed by a saturated NaHCO₃ solution until neutral, and then washed again with hot water.

-

Separate the organic ester layer and dry it with anhydrous MgSO₄.

-

Filter the mixture and purify the product by vacuum distillation, collecting the fraction at 172-174°C/1.0kPa.[3][4]

Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and potentially improve yields.

Materials:

-

Salicylic Acid (0.05 mol)

-

2-Ethylhexanol (molar ratio of 2-ethylhexanol to salicylic acid = 3:1)

-

p-Toluenesulfonic acid (0.8 g)

Procedure:

-

Combine salicylic acid, 2-ethylhexanol, and p-toluenesulfonic acid in a microwave-safe reaction vessel.

-

Irradiate the mixture in a microwave reactor at a power of 540 W for 20 minutes. No water-carrying reagent is necessary.

-

After the reaction, the product is worked up and purified using standard methods such as washing and distillation.[5]

Quantitative Data Summary

The following table summarizes key quantitative data from various reported synthesis protocols for this compound.

| Parameter | Conventional Acid Catalysis[2] | Solid Superacid Catalysis[3][4] | Microwave-Assisted Synthesis[5] | Industrial Production[6] |

| Catalyst | p-Toluenesulfonic acid | SO₄²⁻/TiO₂-WO₃ | p-Toluenesulfonic acid | Sodium bisulfate |

| Molar Ratio (Acid:Alcohol) | 1:3 | 1:3 | 1:3 | Not specified |

| Reaction Temperature (°C) | 150-160 | 190 | - | 110 ± 5 |

| Reaction Time | Continuous | 5 hours | 20 minutes | 8-10 hours |

| Yield (%) | Not specified | 81.9 - 84.3 | 86.76 | ≥ 95 |

| Purity (%) | Not specified | > 98 (GC) | Not specified | ≥ 99.5 (GC) |

Experimental Workflow

The general workflow for the synthesis of this compound via Fischer esterification involves several key stages, from reaction setup to final product purification.

Caption: Generalized Experimental Workflow for this compound Synthesis.

Conclusion

The synthesis of this compound via Fischer esterification of salicylic acid is a robust and adaptable process. The choice of catalyst and reaction conditions significantly impacts the yield, purity, and environmental footprint of the synthesis. While traditional homogeneous acid catalysts are effective, the use of solid superacids and microwave-assisted techniques offers advantages in terms of catalyst recyclability and reduced reaction times. For industrial-scale production, optimizing reaction parameters to achieve high conversion rates and product purity is paramount. This guide provides a foundation of knowledge and detailed protocols to aid researchers and professionals in the successful synthesis and development of this compound.

References

- 1. This compound | Unicorn Petroleum [unicornpetro.co.in]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Synthesis method of 2-ethylhexyl salicylate - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN102838487A - Synthesis method of 2-ethylhexyl salicylate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CN104355999B - A kind of production method of salicylic acid isooctyl ester - Google Patents [patents.google.com]

Physicochemical Properties of 2-Ethylhexyl Salicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylhexyl salicylate, also known as octisalate, is an organic compound widely utilized as a UVB filter in sunscreen and other cosmetic formulations. This technical guide provides an in-depth overview of its core physicochemical properties, supported by experimental protocols and analytical methodologies. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and formulation science.

Chemical Identity

| Identifier | Value |

| Chemical Name | 2-Ethylhexyl 2-hydroxybenzoate |

| Common Names | 2-Ethylhexyl salicylate, Octisalate, Octyl Salicylate |

| CAS Number | 118-60-5[1][2][3] |

| Molecular Formula | C15H22O3[1][2] |

| Molecular Weight | 250.33 g/mol [1][2] |

| Chemical Structure | An ester of salicylic acid and 2-ethylhexanol.[1][4][5] |

Physicochemical Properties

The physicochemical properties of 2-ethylhexyl salicylate are crucial for its function and formulation in cosmetic and pharmaceutical products. These properties are summarized in the table below.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow, oily liquid | [1][5][6] |

| Odor | Slight, floral | [1][7] |

| Density | 1.014 g/cm³ at 25 °C | [1][2][8] |

| Boiling Point | 189 °C at 21 mmHg | [1][2][8] |

| Melting Point | < 25 °C | [1] |

| Water Solubility | 74.4 µg/L at 20 °C (practically insoluble) | [2][9][10] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, and hexane.[11] Readily soluble in most cosmetic oils except glycols. | [12] |

| UV Absorption Maximum (λmax) | 306-310 nm | [3][4][6] |

| UV Absorption Range | 280-320 nm (UVB) | [3][5][6] |

| Refractive Index (n20/D) | 1.502 | [2][8][13] |

| Flash Point | >100 °C | [14] |

| LogP (Octanol-Water Partition Coefficient) | 5.94 at 25℃ | [8] |

Mechanism of Action

The primary mechanism of action of 2-ethylhexyl salicylate is the absorption of ultraviolet B (UVB) radiation.[1][4][5] The salicylate portion of the molecule contains a chromophore that absorbs photons of UVB light. Upon absorption of this energy, the molecule is promoted to an excited state. It then returns to its ground state by dissipating the absorbed energy as less harmful, longer-wavelength radiation, primarily heat.[15][16] This process prevents the UVB radiation from penetrating the skin and causing cellular damage.

Figure 1: Mechanism of UVB absorption by 2-ethylhexyl salicylate.

Experimental Protocols

The determination of the physicochemical properties of 2-ethylhexyl salicylate follows standardized methodologies, often adhering to OECD (Organisation for Economic Co-operation and Development) guidelines to ensure consistency and comparability of data.

Determination of Boiling Point (OECD Guideline 103)

This method determines the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.[5][14]

-

Apparatus: A suitable apparatus consists of a boiling tube with a side arm, a thermometer, a heating mantle, and a capillary tube.

-

Procedure:

-

A small amount of the liquid is placed in the boiling tube.

-

A capillary tube, sealed at one end, is placed open-end down into the liquid.

-

The apparatus is heated slowly.

-

A steady stream of bubbles emerges from the capillary tube as the liquid approaches its boiling point.

-

The heat is removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Determination of Density (OECD Guideline 109)

The density of a liquid is its mass per unit volume.[1][2][4][9]

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) or an oscillating densitometer.

-

Procedure (using a pycnometer):

-

The pycnometer is cleaned, dried, and weighed empty.

-

It is then filled with the test substance, ensuring no air bubbles are present, and weighed again.

-

The pycnometer is then emptied, cleaned, and filled with distilled water and weighed.

-

The density is calculated from the masses of the test substance and water and the known density of water at the test temperature.

-

Determination of Water Solubility (OECD Guideline 105)

This guideline describes methods for determining the water solubility of substances.[7][8][10] For a substance with low solubility like 2-ethylhexyl salicylate, the column elution method is appropriate.

-

Apparatus: A column with a temperature jacket, a pump for maintaining a constant flow of water, and analytical equipment to determine the concentration of the substance in the eluate.

-

Procedure:

-

A solid support material in the column is coated with an excess of the test substance.

-

Water is passed through the column at a slow, constant rate.

-

The concentration of the test substance in the eluate is monitored over time.

-

The water solubility is the plateau concentration reached when the eluate is saturated with the test substance.

-

UV-Visible Absorption Spectrum (OECD Guideline 101)

This method determines the wavelengths at which a chemical absorbs light.[3][6][13]

-

Apparatus: A UV-Visible spectrophotometer.

-

Procedure:

-

A solution of the test substance is prepared in a suitable transparent solvent (e.g., ethanol or methanol).

-

The spectrophotometer is calibrated using a reference cell containing the pure solvent.

-

The absorbance of the sample solution is measured over the desired wavelength range (typically 200-400 nm for UV analysis).

-

The wavelength of maximum absorbance (λmax) and the molar absorption coefficient are determined from the resulting spectrum.

-

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the quantitative analysis of 2-ethylhexyl salicylate in cosmetic formulations.[17][18][19]

HPLC Analysis of 2-Ethylhexyl Salicylate in Sunscreen

The following is a representative workflow for the analysis of 2-ethylhexyl salicylate in a sunscreen product.

Figure 2: Workflow for HPLC analysis of 2-ethylhexyl salicylate.

-

Sample Preparation: A known amount of the sunscreen product is accurately weighed and dissolved in a suitable organic solvent, such as methanol or acetonitrile.[17][19] The solution is typically sonicated to ensure complete dissolution of the active ingredient and then filtered through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used.[18][20]

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water, often with a small amount of acid (e.g., acetic or phosphoric acid) to improve peak shape.[17][18] The separation can be performed using either an isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) elution.

-

Flow Rate: Typically around 1.0 mL/min.[20]

-

Detection: UV detection at the λmax of 2-ethylhexyl salicylate (around 306 nm) is used for quantification.[3][6][20]

-

-

Quantification: The concentration of 2-ethylhexyl salicylate in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standard solutions of known concentrations.

Safety and Regulatory Information

2-Ethylhexyl salicylate is generally considered to have a good safety profile for topical use.[1][4] It is approved for use in sunscreen products at a maximum concentration of 5% in the United States and Europe, and up to 10% in Japan.[3][6] While it is an effective UVB absorber, it is often used in combination with other UV filters to enhance the Sun Protection Factor (SPF) and to solubilize other solid sunscreen agents.[3][6] Some studies have noted a minor potential for skin sensitization in some individuals.[1]

Conclusion

2-Ethylhexyl salicylate is a key ingredient in modern sun care formulations, with well-defined physicochemical properties that make it an effective and versatile UVB filter. Understanding these properties, along with the standardized methods for their determination and analysis, is essential for the development of safe, stable, and efficacious products. This guide provides a foundational resource for professionals in the field, summarizing the critical technical information required for formulation and research.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. iivs.org [iivs.org]

- 13. nucro-technics.com [nucro-technics.com]

- 14. oecd.org [oecd.org]

- 15. clinikally.com [clinikally.com]

- 16. What is the mechanism of Octinoxate? [synapse.patsnap.com]

- 17. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 18. Separation of 2-Ethylhexyl salicylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 19. laboratuar.com [laboratuar.com]

- 20. Green Synthesis of Ultraviolet Absorber 2-Ethylhexyl Salicylate: Experimental Design and Artificial Neural Network Modeling [mdpi.com]

The Core Mechanism of UVB Absorption by Octyl Salicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl salicylate, also known as 2-ethylhexyl salicylate, is a widely utilized organic UVB filter in sunscreen and cosmetic formulations. Its primary function is to absorb solar ultraviolet (UV) radiation in the UVB range (280-320 nm), thereby protecting the skin from the deleterious effects of sun exposure, including sunburn and an increased risk of skin cancer.[1][2][3][4][5] This technical guide provides an in-depth analysis of the core mechanism of UVB absorption by this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying photochemical processes and analytical workflows.

Physicochemical Properties and UVB Absorption Profile

This compound is an ester formed from the condensation of salicylic acid with 2-ethylhexanol.[2] This structure confers oil solubility, making it suitable for incorporation into water-resistant sunscreen formulations.[4][5] The salicylate moiety is the chromophore responsible for absorbing UV radiation.[2]

Quantitative Data on UVB Absorption

While this compound is often described as a weaker UVB absorber compared to other sunscreen agents, it plays a crucial role in boosting the Sun Protection Factor (SPF) of formulations, often in combination with other UV filters.[1][5] Its absorption properties are summarized in the table below.

| Parameter | Value | References |

| Chemical Name | 2-Ethylhexyl 2-hydroxybenzoate | [2] |

| Synonyms | This compound, Octisalate | [2][4] |

| Molecular Formula | C₁₅H₂₂O₃ | [6] |

| Molar Mass | 250.33 g/mol | [6] |

| UVB Absorption Range | 290 - 315 nm | [1][5] |

| Peak Absorbance (λmax) | 307 - 310 nm | [1] |

The Photochemical Mechanism of UVB Absorption

The photoprotective action of this compound is rooted in its ability to efficiently absorb high-energy UVB photons and dissipate this energy through a rapid and non-destructive photochemical pathway. This process prevents the absorbed energy from generating harmful reactive oxygen species (ROS).

Upon absorption of a UVB photon, the this compound molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). The key to its photostability lies in a process known as Excited-State Intramolecular Proton Transfer (ESIPT) .[7][8][9][10][11]

In the ground state, an intramolecular hydrogen bond exists between the phenolic hydroxyl group and the carbonyl oxygen of the ester group.[10] Following excitation to the S₁ state, the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen increase, facilitating an ultrafast transfer of the proton to the carbonyl group. This creates an excited-state tautomer.[7][10] This tautomer then undergoes rapid, non-radiative decay back to the ground state, releasing the absorbed energy primarily as heat.[10] The original molecular structure is then reformed, allowing the molecule to absorb another UVB photon. This efficient cycle of absorption and harmless energy dissipation is what makes this compound a photostable UVB filter.

Experimental Protocols

Determination of UV Absorption Spectrum using UV-Vis Spectroscopy

This protocol outlines the procedure for determining the UVB absorption spectrum of this compound.

Materials and Equipment:

-

This compound standard

-

Ethanol (spectroscopic grade)[12]

-

Quartz cuvettes (1 cm path length)[13]

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a specific volume of spectroscopic grade ethanol in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations within the linear range of the spectrophotometer.

-

Spectrophotometer Setup: Set the spectrophotometer to scan the UV range from 250 nm to 400 nm. Use ethanol as the blank to zero the instrument.[13]

-

Measurement: Fill a quartz cuvette with one of the working solutions and place it in the spectrophotometer. Record the absorbance spectrum. Repeat for all working solutions.

-

Data Analysis: Plot absorbance versus wavelength to obtain the UV absorption spectrum. The wavelength of maximum absorbance (λmax) can be determined from this plot.

Assessment of Photostability using HPLC

This protocol provides a method to evaluate the photostability of this compound in a sunscreen formulation.[14]

Materials and Equipment:

-

Sunscreen formulation containing this compound

-

Quartz or glass plates

-

Solar simulator or a controlled UV irradiation source

-

Isopropanol or other suitable solvent

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

This compound reference standard

-

Volumetric flasks, pipettes, and syringes with filters

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of the sunscreen formulation (e.g., 40 mg) and spread it evenly onto a glass plate to form a thin film. Prepare multiple identical samples.[14]

-

Irradiation: Expose the prepared plates to a controlled dose of UV radiation from a solar simulator. Keep a set of plates protected from the light source to serve as non-irradiated controls.

-

Extraction: After irradiation, immerse each plate (both irradiated and control) in a known volume of isopropanol. Use sonication to ensure the complete dissolution of the sunscreen film.[14]

-

Sample Analysis: Filter the resulting solutions and analyze them by HPLC. The HPLC method should be validated for the quantification of this compound. A C18 column is typically used with a suitable mobile phase (e.g., a mixture of ethanol, water, and acetic acid).[14] The UV detector should be set to a wavelength where this compound absorbs strongly (e.g., 310 nm).

-

Quantification: Create a calibration curve using the this compound reference standard. Use this curve to determine the concentration of this compound in the irradiated and non-irradiated samples.

-

Data Analysis: Compare the amount of this compound recovered from the irradiated samples to that from the non-irradiated controls. A significant decrease in the amount of this compound in the irradiated samples indicates photodegradation.

Conclusion

This compound functions as an effective UVB filter through a robust photochemical mechanism involving the absorption of UVB photons and the subsequent dissipation of energy via excited-state intramolecular proton transfer. This process is highly efficient and photostable, allowing the molecule to undergo numerous absorption-emission cycles without significant degradation. The experimental protocols detailed in this guide provide a framework for the quantitative analysis of its UVB absorption properties and photostability, which are critical for the development of safe and effective sunscreen formulations. Further research into the excited-state dynamics of this compound and its interactions with other UV filters can lead to the design of even more effective photoprotective products.

References

- 1. 2-Ethylhexyl salicylate | C15H22O3 | CID 8364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Ethylhexyl salicylate - Wikipedia [en.wikipedia.org]

- 3. 2-Ethylhexyl salicylate | 118-60-5 [chemicalbook.com]

- 4. specialchem.com [specialchem.com]

- 5. qzebright.com [qzebright.com]

- 6. 2-Ethylhexyl salicylate 99 118-60-5 [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. Effects of different substituents of methyl 5-R-salicylates on the excited state intramolecular proton transfer process - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Excited-state proton transfer relieves antiaromaticity in molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photostability of the deprotonated forms of the UV filters homosalate and this compound: molecular dissociation versus electron detachment following UV excitation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 紫外可見溶劑 [sigmaaldrich.com]

- 13. ossila.com [ossila.com]

- 14. Evaluation of the photostability of different UV filter combinations in a sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum yield and photophysical properties of octyl salicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl salicylate, also known as 2-ethylhexyl salicylate, is a widely utilized organic compound in the pharmaceutical and cosmetic industries, primarily functioning as a UVB filter in sunscreen formulations. Its efficacy and safety are intrinsically linked to its photophysical properties, which dictate its ability to absorb harmful ultraviolet radiation and dissipate the absorbed energy in a harmless manner. This technical guide provides an in-depth analysis of the quantum yield and photophysical characteristics of this compound, offering a comprehensive resource for researchers and professionals in drug development.

Photophysical Properties of this compound

This compound's primary role as a sunscreen agent is to absorb UVB radiation, with its absorption spectrum typically ranging from 280 to 320 nm. Upon absorption of a photon, the molecule is promoted to an excited electronic state. The subsequent de-excitation pathways are critical to its function and photostability.

The photostability of this compound is a crucial factor in its application. Studies on the deprotonated form of this compound have shown that upon UV excitation, electron detachment is the dominant decay pathway, outcompeting molecular dissociation.[1][2] This intrinsic photophysical behavior contributes to its stability and effectiveness as a UV filter.

Key Photophysical Parameters

| Parameter | Value/Range | Reference |

| UV Absorption Range | 280 - 320 nm | |

| Fluorescence Quantum Yield (Φf) | Not reported in the reviewed literature | |

| Primary Photodegradation Pathway (Deprotonated) | Electron Detachment | [1][2] |

Experimental Protocols

The determination of the photophysical properties of this compound involves several key experimental techniques.

UV-Visible Absorption Spectroscopy

This technique is fundamental to characterizing the light-absorbing properties of this compound.

Methodology:

-

Sample Preparation: Prepare a series of standard solutions of this compound in a suitable spectroscopic grade solvent (e.g., ethanol, isopropanol). The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 in a 1 cm path length cuvette.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorbance spectrum of each standard solution over the desired wavelength range (e.g., 200-400 nm). Use the pure solvent as a reference blank.

-

Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Fluorescence Spectroscopy and Quantum Yield Determination (Relative Method)

While a specific quantum yield for this compound is not found in the literature, the following protocol outlines the standard relative method for its determination. This method compares the fluorescence of the sample to a well-characterized fluorescence standard with a known quantum yield.

Methodology:

-

Standard Selection: Choose a fluorescence standard with an absorption and emission profile that overlaps with that of this compound. Quinine sulfate in 0.1 M H₂SO₄ is a common standard for the UV region.

-

Solution Preparation:

-

Prepare a stock solution of the fluorescence standard of known concentration.

-

Prepare a stock solution of this compound of known concentration.

-

From these stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.

-

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Use a spectrofluorometer.

-

Record the fluorescence emission spectrum for each dilution of the standard and the sample. It is crucial to use the same excitation wavelength, slit widths, and other instrument parameters for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each measurement.

-

Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

-

Determine the slope (gradient) of the linear fit for both plots.

-

-

Quantum Yield Calculation: The fluorescence quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)

where:

-

Φ_standard is the known quantum yield of the standard.

-

Gradient_sample and Gradient_standard are the slopes from the plots of integrated fluorescence intensity versus absorbance.

-

η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

-

Signaling Pathways and Experimental Workflows

Photodissociation Pathway of Deprotonated this compound

The photodissociation of deprotonated this compound primarily proceeds through electron detachment. The following diagram illustrates this process.

Caption: Photodissociation of deprotonated this compound.

Experimental Workflow for Quantum Yield Determination

The process of determining the relative fluorescence quantum yield can be visualized as a sequential workflow.

Caption: Experimental workflow for relative quantum yield.

Excited-State Intramolecular Proton Transfer (ESIPT) in Salicylates

Salicylates, including this compound, can undergo excited-state intramolecular proton transfer (ESIPT), which is a key process in their photostability. This process involves the transfer of a proton from the hydroxyl group to the carbonyl group in the excited state.

Caption: ESIPT mechanism in salicylate derivatives.

Conclusion

This compound remains a cornerstone of UVB protection in dermatological and cosmetic formulations. While its fundamental photophysical properties, such as its UV absorption spectrum, are well-documented, a definitive fluorescence quantum yield value is not currently established in the scientific literature. The experimental protocols detailed herein provide a clear pathway for researchers to determine this important parameter. Understanding the photodissociation pathways and the role of processes like ESIPT is crucial for the rational design of more effective and photostable sunscreen agents. This guide serves as a comprehensive technical resource to facilitate further research and development in this critical area of photoprotection.

References

Solubility characteristics of octyl salicylate in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of octyl salicylate (also known as 2-ethylhexyl salicylate), a widely used UVB filter in sunscreen and other cosmetic formulations. Understanding its solubility in various solvents is critical for formulation development, ensuring product stability, efficacy, and aesthetic properties.

Core Concepts of this compound Solubility

This compound is a colorless to pale yellow, oily liquid.[1][2] Its molecular structure, featuring a salicylic acid moiety esterified with a 2-ethylhexyl group, renders it a non-polar compound.[1] This inherent lipophilicity dictates its solubility profile, favoring organic solvents and oils while exhibiting extremely low solubility in water.[1][2] The principle of "like dissolves like" is paramount in predicting its compatibility with other formulation ingredients. The solubility of this compound is also influenced by temperature, with increased temperatures generally enhancing its solubility in organic solvents.[1]

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, its general solubility characteristics and an estimated value for its solubility in water are summarized below.

| Solvent | Type | Solubility at 25°C (approx.) | Notes |

| Water | Polar, Protic | ~0.6206 mg/L (estimated) | Considered insoluble for most practical formulation purposes.[2] This low water solubility is advantageous for water-resistant sunscreen formulations. |

| Ethanol | Polar, Protic | Soluble | This compound is freely soluble in ethanol.[1] |

| Isopropanol | Polar, Protic | Soluble | Readily dissolves in isopropanol. |

| Acetone | Polar, Aprotic | Soluble | Soluble in acetone.[1] |

| Hexane | Non-polar | Soluble | As a non-polar compound, it is soluble in hexane.[1] |

| Mineral Oil | Non-polar | Soluble | Compatible with and soluble in mineral oil. |

| Olive Oil | Non-polar | Soluble | Soluble in vegetable oils like olive oil. |

| Dimethicone | Silicone | Soluble | Soluble in silicone-based emollients. |

| Octyl Palmitate | Emollient Ester | Soluble | Readily soluble in cosmetic esters. |

| Caprylic/Capric Triglyceride | Emollient Ester | Soluble | This compound is used in formulations containing caprylic/capric triglyceride, indicating good solubility.[3][4] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a liquid active ingredient like this compound in various solvents. These protocols are based on established guidelines, such as those from the OECD, and common laboratory practices for cosmetic and pharmaceutical formulation.

Method 1: Flask Method for Determining Solubility in Organic Solvents (Adapted from OECD Guideline 105)

This method is suitable for determining the saturation concentration of this compound in a given solvent.

1. Materials and Apparatus:

- This compound (of known purity)

- Solvent of interest (analytical grade)

- Glass flasks with stoppers or screw caps

- Thermostatically controlled shaker or magnetic stirrer with a water bath

- Analytical balance

- Centrifuge

- Syringe filters (e.g., 0.45 µm PTFE)

- Volumetric flasks and pipettes

- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

2. Procedure:

- Preliminary Test: To estimate the approximate solubility, add this compound in small, incremental amounts to a known volume of the solvent at the desired temperature (e.g., 25°C). Shake vigorously after each addition until a persistent excess of the undissolved phase is observed. This helps in determining the appropriate amount to be used in the main test.

- Main Test:

- Add an excess amount of this compound (as determined from the preliminary test) to a known volume of the solvent in a glass flask.

- Seal the flask and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 ± 0.5°C).

- Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration in the solvent phase has reached a plateau.

- Once equilibrium is reached, stop the agitation and allow the mixture to stand at the test temperature for at least 24 hours to allow for phase separation.

- Carefully withdraw a sample from the supernatant (the solvent phase) using a pipette.

- To remove any undissolved microdroplets, centrifuge the sample at a high speed.

- Filter the centrifuged supernatant through a syringe filter that is compatible with the solvent and does not absorb the solute.

- Analysis:

- Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

- Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry (at its λmax) or High-Performance Liquid Chromatography (HPLC).

- Calculate the solubility in the desired units (e.g., g/100 mL or % w/w) by accounting for the dilution factor.

Method 2: Visual Assessment for Miscibility in Cosmetic Emollients

For many cosmetic applications, determining if this compound is fully miscible at typical use concentrations is sufficient.

1. Materials and Apparatus:

- This compound

- Cosmetic emollient of interest

- Glass vials or test tubes with closures

- Vortex mixer

- Water bath (optional, for temperature control)

2. Procedure:

- Prepare a series of vials with varying concentrations of this compound in the emollient (e.g., 1%, 5%, 10%, 20%, 50% w/w).

- Seal the vials and vortex each sample for 2-3 minutes to ensure thorough mixing.

- Allow the samples to equilibrate at a controlled temperature (e.g., room temperature or 25°C) for at least 24 hours.

- Visually inspect each sample against a well-lit background for any signs of immiscibility, such as cloudiness, haze, or phase separation.

- The highest concentration that results in a clear, single-phase solution is recorded as the miscibility limit under the tested conditions.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of this compound solubility using the flask method.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. qzebright.com [qzebright.com]

- 3. opastpublishers.com [opastpublishers.com]

- 4. Effect of this compound with respect to the physical appearance of mono/di capric and caprylic fatty acids formulations - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]

An In-depth Technical Guide on the Thermal Degradation Profile of Octyl Salicylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl salicylate, also known as 2-ethylhexyl salicylate or octisalate, is a widely utilized organic compound in the pharmaceutical and cosmetic industries, primarily functioning as a UVB filter in sunscreen formulations. While its efficacy and safety as a UV absorber are well-documented, a comprehensive understanding of its thermal degradation profile is crucial for ensuring product stability, quality, and safety during manufacturing, storage, and application. This technical guide provides a detailed overview of the expected thermal behavior of this compound, outlines the experimental protocols for its analysis, and discusses potential degradation pathways. It is important to note that specific quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for this compound are not extensively available in public literature; therefore, this guide synthesizes information from related salicylate compounds and general principles of organic ester thermal decomposition to project a likely degradation profile.

Introduction

This compound is an ester formed from the condensation of salicylic acid and 2-ethylhexanol.[1] Its primary function in dermatological and cosmetic products is the absorption of ultraviolet B (UVB) radiation, thereby protecting the skin from sun damage.[2] The thermal stability of active pharmaceutical ingredients (APIs) and cosmetic ingredients is a critical quality attribute. Exposure to elevated temperatures during processing, such as in the formulation of emulsions, or during storage in warm climates, can lead to degradation, potentially affecting the efficacy and safety of the final product. Understanding the thermal degradation profile of this compound is therefore essential for formulators, quality control analysts, and regulatory professionals.

This guide will cover the theoretical aspects of this compound's thermal decomposition, detailed methodologies for its experimental determination, and a discussion of its likely degradation products.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various formulations and during thermal analysis.

| Property | Value | Reference(s) |

| Chemical Name | 2-Ethylhexyl 2-hydroxybenzoate | [1] |

| Synonyms | This compound, Octisalate | [1] |

| CAS Number | 118-60-5 | [1] |

| Molecular Formula | C₁₅H₂₂O₃ | [1] |

| Molecular Weight | 250.33 g/mol | [1] |

| Appearance | Colorless to pale yellow, oily liquid | [1] |

| Boiling Point | 189 °C at 21 mmHg | [3] |

| Flash Point | > 93.3 °C (Closed Cup) | [4] |

| Solubility | Soluble in oils, sparingly soluble in water | [5] |

Projected Thermal Degradation Profile

While specific TGA and DSC data for this compound are scarce in the literature, a projected profile can be inferred from the thermal behavior of related salicylate esters and other organic esters.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA thermogram is expected to show a single-stage or a multi-stage decomposition process. Based on the analysis of similar organic esters, the onset of significant thermal decomposition is anticipated to occur in the range of 200-300°C.[6] The primary mass loss would correspond to the volatilization of the molecule and its decomposition products.

Table 2: Projected TGA Data for this compound

| Parameter | Projected Value Range | Notes |

| Onset of Decomposition (T_onset) | 200 - 250 °C | The temperature at which significant mass loss begins. This is a critical indicator of thermal stability. The exact value can be influenced by the heating rate and atmospheric conditions. |

| Peak Decomposition Temperature (T_peak) | 250 - 300 °C | The temperature at which the rate of mass loss is at its maximum. |

| Mass Loss (%) | > 95% | A significant mass loss is expected, corresponding to the complete decomposition and volatilization of the organic molecule, leaving minimal residue under an inert atmosphere. |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. For this compound, a DSC thermogram would reveal thermal events such as melting, boiling, and decomposition. As an oily liquid at room temperature, no melting endotherm would be observed unless the analysis is started at a sub-ambient temperature where it might solidify. A broad endotherm corresponding to its boiling point would be expected, followed by an exothermic or endothermic event associated with decomposition, which may overlap with the boiling endotherm.

Table 3: Projected DSC Data for this compound

| Thermal Event | Projected Temperature Range | Notes |

| Boiling | > 189 °C (at reduced pressure) | An endothermic event corresponding to the boiling of the liquid. At atmospheric pressure, this would be significantly higher and likely overlap with decomposition. |

| Decomposition | > 250 °C | Can be either an endothermic or exothermic event, depending on the nature of the decomposition reactions. This would likely appear as a complex series of peaks following the boiling endotherm. |

Potential Thermal Degradation Pathway

The thermal degradation of this compound is likely to proceed through the cleavage of the ester bond, which is the most thermally labile part of the molecule. The proposed pathway involves the initial formation of salicylic acid and 2-ethylhexene or 2-ethylhexanol. At higher temperatures, further degradation of these primary products can occur, leading to the formation of phenol, carbon dioxide, and various smaller hydrocarbon fragments.

Experimental Protocols

To definitively determine the thermal degradation profile of this compound, a series of well-defined experiments are necessary. The following protocols for TGA, DSC, and GC-MS are based on standard methodologies for the analysis of liquid organic compounds.[7][8]

Thermogravimetric Analysis (TGA) Protocol

Differential Scanning Calorimetry (DSC) Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) of Thermal Degradation Products

To identify the volatile and semi-volatile compounds produced during thermal degradation, pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) or thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) are the methods of choice.

Conclusion

While direct experimental data on the thermal degradation of this compound is not widely published, this technical guide provides a comprehensive projected profile based on the behavior of structurally related compounds and established principles of thermal analysis. The provided experimental protocols for TGA, DSC, and GC-MS offer a robust framework for researchers and drug development professionals to determine the specific thermal stability and degradation pathways of this compound. Such studies are imperative for ensuring the quality, safety, and efficacy of pharmaceutical and cosmetic products containing this important UVB filter. Further research to generate and publish this specific data would be of significant value to the scientific and industrial communities.

References

- 1. dravyom.com [dravyom.com]

- 2. public-inspection.federalregister.gov [public-inspection.federalregister.gov]

- 3. Octisalate Pharmaceutical Secondary Standard; Certified Reference Material 118-60-5 [sigmaaldrich.com]

- 4. vigon.com [vigon.com]

- 5. Octisalate | CAS 118-60-5 | LGC Standards [lgcstandards.com]

- 6. Butyl salicylate | 2052-14-4 | Benchchem [benchchem.com]

- 7. Preparation, Characterization and Dermal Delivery of Methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aestheticcosmetology.com [aestheticcosmetology.com]

In Vitro Cytotoxicity of Octyl Salicylate on Keratinocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octyl salicylate, also known as octisalate or 2-ethylhexyl salicylate, is a widely utilized organic ultraviolet (UV) B filter in sunscreen and other personal care products. Its primary function is to absorb UVB radiation, thereby protecting the skin from sun damage.[1][2][3] While generally considered safe for topical application and well-tolerated with a low potential for skin irritation and sensitization, its interaction with keratinocytes at a cellular level is a subject of ongoing scientific interest, particularly concerning its potential for systemic absorption.[4][5][6] This technical guide provides a comprehensive overview of the current understanding of the in vitro cytotoxicity of this compound on keratinocytes, the primary cell type of the epidermis. It details the established experimental protocols for assessing cytotoxicity and explores the potential signaling pathways that may be involved in this compound-induced cellular responses.

Introduction

Keratinocytes are the cornerstone of the epidermal barrier, and any substance that comes into contact with the skin has the potential to interact with these cells. As a lipophilic compound, this compound can penetrate the stratum corneum.[7][8] Understanding its effects on the viability and function of keratinocytes is crucial for a complete safety assessment. This guide will delve into the methodologies used to evaluate these effects and the potential molecular mechanisms that may be triggered upon exposure.

Quantitative Data on Cytotoxicity

Direct and comprehensive public data on the specific in vitro cytotoxicity of this compound on keratinocytes, such as IC50 values from standardized assays (e.g., MTT, Neutral Red Uptake), is limited in the available scientific literature. Safety assessments have largely focused on dermal irritation and sensitization, where it is considered to have a good safety profile.[6][9] A Cosmetic Ingredient Review (CIR) Expert Panel concluded that ethylhexyl salicylate is safe as used in cosmetics when formulated to be non-irritating and non-sensitizing.[6]

General toxicological data for salicylates indicate low acute dermal toxicity.[6] For instance, the acute oral LD50 of ethylhexyl salicylate in rats is reported to be greater than 2 g/kg.[6][10] While this provides a general safety context, it does not detail the specific cytotoxic concentrations for keratinocytes in vitro. The absence of extensive public cytotoxicity data for this compound on keratinocytes highlights a gap in the current research landscape.

Experimental Protocols

To assess the in vitro cytotoxicity of this compound on keratinocytes, a series of well-established experimental protocols would be employed. The human immortalized keratinocyte cell line, HaCaT, is a commonly used and reliable model for such studies.[11][12][13]

Cell Culture and Exposure

-

Cell Line: HaCaT (human keratinocyte cell line).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Due to its lipophilic nature, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration to create a stock solution. Serial dilutions are then made in the culture medium to achieve the desired final concentrations for treating the cells. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

-

Exposure: HaCaT cells are seeded in multi-well plates and allowed to adhere overnight. The culture medium is then replaced with medium containing various concentrations of this compound or the vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

Cytotoxicity Assays

A variety of assays can be used to measure cell viability and cytotoxicity, each with a different cellular basis.

4.2.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Procedure:

-

After the exposure period, the treatment medium is removed.

-

MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well and incubated for 2-4 hours at 37°C.

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Cell viability is expressed as a percentage of the vehicle-treated control.

-

4.2.2 Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, which is indicative of necrosis.

-

Procedure:

-

After the exposure period, a sample of the culture medium is collected from each well.

-

The LDH activity in the medium is measured using a commercially available kit, which typically involves a coupled enzymatic reaction that results in a colorimetric or fluorescent product.

-

A positive control for maximum LDH release (e.g., cells treated with a lysis buffer) is included.

-

Cytotoxicity is calculated as a percentage of the maximum LDH release.

-

Apoptosis Assays

To determine if cell death occurs via apoptosis, several assays can be performed.

4.3.1 Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Procedure:

-

Cells are harvested after treatment.

-

Cells are washed and resuspended in an Annexin V binding buffer.

-

Fluorescently labeled Annexin V and PI are added to the cell suspension.

-

After a short incubation, the cells are analyzed by flow cytometry.

-

4.3.2 Caspase Activity Assays

Caspases are a family of proteases that are key mediators of apoptosis.[14] Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9).

-

Procedure:

-

Cell lysates are prepared after treatment.

-

The lysate is incubated with a caspase-specific substrate that is conjugated to a colorimetric or fluorescent reporter.

-

The cleavage of the substrate by the active caspase releases the reporter, which is then quantified using a microplate reader.

-

Potential Signaling Pathways

Induction of Oxidative Stress

Many chemical stressors induce the production of reactive oxygen species (ROS) in keratinocytes.[15] Salicylates have been shown to generate ROS in other cell types by interacting with the mitochondrial respiratory chain.[16] An overproduction of ROS can lead to oxidative damage to lipids, proteins, and DNA, ultimately triggering cell death pathways.

Mitochondrial Dysfunction

Mitochondria play a central role in apoptosis. Salicylates have been shown to induce the mitochondrial permeability transition (MPT), which is a key event in the intrinsic apoptotic pathway.[17] This involves the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.

Caspase Activation Cascade

The release of cytochrome c from the mitochondria can lead to the activation of caspase-9, which in turn activates downstream executioner caspases like caspase-3.[14] These executioner caspases are responsible for the cleavage of cellular substrates, leading to the characteristic morphological changes of apoptosis. Some studies have shown that sodium salicylate can induce caspase activation and apoptosis in leukemia cell lines.[18]

Visualizations

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for assessing this compound cytotoxicity in keratinocytes.

Hypothesized Signaling Pathway for Salicylate-Induced Apoptosis in Keratinocytes

Caption: Hypothesized intrinsic apoptosis pathway in keratinocytes.

Conclusion

This compound is a widely used UVB filter with a good safety profile in terms of skin irritation and sensitization. However, there is a notable lack of publicly available, in-depth data on its specific cytotoxic effects on keratinocytes at the cellular and molecular level. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for future research to address this knowledge gap. Such studies are essential for a more comprehensive understanding of the biological effects of this compound on human skin and to further substantiate its long-term safety in cosmetic and pharmaceutical applications.

References

- 1. us.typology.com [us.typology.com]

- 2. drerumilyas.com [drerumilyas.com]

- 3. This compound | Unicorn Petroleum [unicornpetro.co.in]

- 4. tga.gov.au [tga.gov.au]

- 5. ewg.org [ewg.org]

- 6. Safety assessment of Salicylic Acid, Butylthis compound, Calcium Salicylate, C12-15 Alkyl Salicylate, Capryloyl Salicylic Acid, Hexyldodecyl Salicylate, Isocetyl Salicylate, Isodecyl Salicylate, Magnesium Salicylate, MEA-Salicylate, Ethylhexyl Salicylate, Potassium Salicylate, Methyl Salicylate, Myristyl Salicylate, Sodium Salicylate, TEA-Salicylate, and Tridecyl Salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sunscreen penetration of human skin and related keratinocyte toxicity after topical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. 2-Ethylhexyl salicylate | C15H22O3 | CID 8364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cir-safety.org [cir-safety.org]

- 11. biorxiv.org [biorxiv.org]

- 12. accellerate.me [accellerate.me]

- 13. Use of XTT-assay to assess the cytotoxicity of different surfactants and metal salts in human keratinocytes (HaCaT). A feasible method for in vitro testing of skin irritants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Keratinocyte Apoptosis in Epidermal Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reactive oxygen species in HaCaT keratinocytes after UVB irradiation are triggered by intracellular Ca(2+) levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Oxidative stress is responsible for mitochondrial permeability transition induction by salicylate in liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Salicylate enhances necrosis and apoptosis mediated by the mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sodium salicylate activates caspases and induces apoptosis of myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Endocrine Disruption Potential of 2-Ethylhexyl Salicylate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Ethylhexyl salicylate, also known as octisalate, is a widely used ultraviolet (UV) B filter in sunscreens and other personal care products. This technical guide provides a comprehensive overview of the current scientific understanding of its potential to interact with the endocrine system. The available evidence from in vitro and in vivo studies suggests that 2-ethylhexyl salicylate possesses weak endocrine-disrupting capabilities, primarily exhibiting estrogenic, anti-androgenic, and thyroid-modulating activities, though generally at concentrations significantly higher than those found in human systemic circulation following typical use. This document summarizes key quantitative data, details the experimental protocols used in pivotal studies, and provides visual representations of relevant biological pathways and experimental workflows to support informed assessment by researchers, scientists, and drug development professionals.

Endocrine Disruption Profile of 2-Ethylhexyl Salicylate

The endocrine-disrupting potential of 2-ethylhexyl salicylate has been investigated across multiple endpoints, including estrogenicity, androgenicity, and thyroid hormone homeostasis.

Estrogenic and Anti-Estrogenic Activity

In vitro studies have demonstrated that 2-ethylhexyl salicylate can exhibit both weak estrogenic and anti-estrogenic effects. These activities are typically observed at micromolar concentrations.

Anti-Androgenic Activity

Evidence suggests that 2-ethylhexyl salicylate can act as an antagonist to the androgen receptor, inhibiting the action of androgens. This anti-androgenic activity has been reported in several in vitro assay systems.

Thyroid Hormone System Disruption

Recent in vivo studies using zebrafish models have indicated that 2-ethylhexyl salicylate may disrupt the thyroid hormone system. Observed effects include alterations in whole-body thyroid hormone levels and changes in the expression of genes related to thyroid hormone regulation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the endocrine-disrupting potential of 2-ethylhexyl salicylate.

Table 1: In Vitro Estrogenic and Anti-Androgenic Activity of 2-Ethylhexyl Salicylate

| Assay Type | Endpoint | Test System | Concentration/Potency | Finding | Reference |

| Yeast Estrogen Screen (YES) | Estrogenic Activity | Recombinant yeast with human estrogen receptor alpha (hERα) | 10 µM | Weakly estrogenic | Kunz & Fent, 2006 |

| Yeast Estrogen Screen (YES) | Anti-Estrogenic Activity | Recombinant yeast with hERα | 10 µM | Weak anti-estrogenic activity | Kunz & Fent, 2006 |

| Androgen Receptor (AR) Transactivation Assay | Anti-Androgenic Activity | MDA-kb2 human breast cancer cells | IC20 of 1.7 µM | Potent anti-androgenic activity | Jimenez-Diaz et al., 2013 |

Table 2: In Vivo Thyroid Disruption Effects of 2-Ethylhexyl Salicylate in Zebrafish (Danio rerio)

| Exposure Duration | Endpoint | Concentration | Observation | Reference |

| 120 hours post-fertilization | Whole-body thyroxine (T4) levels | 30 µg/L | Significant increase | Ka et al., 2024 |

| 120 hours post-fertilization | Whole-body triiodothyronine (T3) levels | 300 µg/L | Significant decrease | Ka et al., 2024 |

| 120 hours post-fertilization | Thyroid-stimulating hormone beta (tshβ) gene expression | 300 µg/L | Significant increase | Ka et al., 2024 |

Detailed Experimental Protocols

In Vitro Yeast Estrogen Screen (YES) Assay (Adapted from Kunz & Fent, 2006)

-

Yeast Strain: Saccharomyces cerevisiae expressing the human estrogen receptor alpha (hERα) and a reporter gene (e.g., lacZ encoding for β-galactosidase).

-

Culture Conditions: Yeast cells are cultured in a selective medium lacking leucine and tryptophan to maintain the expression plasmids.

-

Exposure: A logarithmic phase yeast culture is diluted and exposed to various concentrations of 2-ethylhexyl salicylate (typically from 10⁻⁸ to 10⁻⁴ M) in 96-well microtiter plates. 17β-estradiol is used as a positive control.

-

Incubation: Plates are incubated at 30°C for a defined period (e.g., 2-3 days) to allow for cell growth and reporter gene expression.

-

β-Galactosidase Assay: The activity of the expressed β-galactosidase is measured by adding a substrate like chlorophenol red-β-D-galactopyranoside (CPRG). The color change, proportional to the enzyme activity, is quantified spectrophotometrically at 570 nm.

-

Data Analysis: Estrogenic activity is determined by the concentration-dependent increase in β-galactosidase activity. For anti-estrogenicity, the assay is performed in the presence of a fixed concentration of 17β-estradiol, and a reduction in the signal indicates antagonistic activity.

In Vitro Androgen Receptor (AR) Transactivation Assay (Adapted from Jimenez-Diaz et al., 2013)

-

Cell Line: MDA-kb2 human breast cancer cell line, which is stably transfected with a luciferase reporter gene under the control of an androgen-responsive promoter.

-

Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., Leibovitz's L-15) supplemented with fetal bovine serum, in a non-CO₂ incubator at 37°C.

-

Hormone Deprivation: Prior to the assay, cells are cultured in a hormone-free medium (e.g., medium with charcoal-stripped serum) for 24 hours.

-

Exposure: Cells are seeded in 96-well plates and exposed to a range of 2-ethylhexyl salicylate concentrations in the presence of a fixed concentration of a potent androgen (e.g., dihydrotestosterone, DHT). A known anti-androgen like flutamide is used as a positive control.

-

Incubation: The plates are incubated for 24 hours at 37°C.

-

Luciferase Assay: After incubation, the medium is removed, and cells are lysed. The luciferase activity in the cell lysate is measured using a luminometer following the addition of a luciferase substrate.

-

Data Analysis: A decrease in luciferase activity in the presence of 2-ethylhexyl salicylate and DHT, compared to DHT alone, indicates anti-androgenic activity. The results are often expressed as the concentration causing a 20% inhibition (IC20).

In Vivo Zebrafish Thyroid Hormone Analysis (Adapted from Ka et al., 2024)

-

Test Organism: Zebrafish (Danio rerio) embryos.

-

Exposure: Fertilized embryos are exposed to a range of 2-ethylhexyl salicylate concentrations in the test medium from a few hours post-fertilization (hpf) for a specified duration (e.g., up to 120 hpf).

-

Sample Collection: At the end of the exposure period, larvae are collected, euthanized, and pooled for hormone extraction.

-

Hormone Extraction: The pooled larvae are homogenized in a suitable buffer (e.g., phosphate-buffered saline with protease inhibitors). The hormones are then extracted from the homogenate using an organic solvent (e.g., methanol or acetonitrile).

-

Quantification by LC-MS/MS: The extracted thyroid hormones (T4 and T3) are quantified using a sensitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This involves separating the hormones by liquid chromatography and detecting them based on their specific mass-to-charge ratios.

-

Data Analysis: The whole-body concentrations of T4 and T3 are normalized to the number of larvae or total protein content. Statistical analysis is performed to compare the hormone levels in the exposed groups to the control group.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Methodological & Application

Application Note: Quantification of Octyl Salicylate in Sunscreen Formulations by High-Performance Liquid Chromatography (HPLC)

Introduction

Octyl salicylate, also known as ethylhexyl salicylate or octisalate, is a widely used organic UV filter in sunscreen products, primarily offering protection against UVB radiation.[1] Accurate quantification of this active ingredient is crucial for ensuring product efficacy, safety, and compliance with regulatory standards. This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in sunscreen cream and lotion formulations. The described protocol is intended for researchers, scientists, and professionals in the fields of drug development and cosmetic quality control.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and procedures for the quantification of this compound.

1. Reagents and Materials

-

This compound analytical standard (≥98.0% purity)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic acid (optional, for mobile phase modification)

-

Sunscreen samples containing this compound

-

0.45 µm syringe filters (nylon or PTFE)

2. Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Isocratic or gradient pump

-

Autosampler

-

Column oven

-

Diode Array Detector (DAD) or UV-Vis Detector

-

-

Analytical balance

-

Volumetric flasks (various sizes)

-

Pipettes (various sizes)

-

Ultrasonic bath

-

Centrifuge

3. Standard Solution Preparation

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound analytical standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored in a tightly closed container, protected from light.

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to cover a concentration range of 0.25 µg/mL to 100 µg/mL.[2] A typical calibration curve might include concentrations of 5, 10, 25, 50, and 100 µg/mL.

4. Sample Preparation

The sample preparation procedure is designed to efficiently extract this compound from the complex sunscreen matrix.

-

Accurately weigh approximately 0.1 to 0.2 g of the sunscreen sample into a 50 mL centrifuge tube or volumetric flask.[3][4]

-

Add a known volume of methanol (e.g., 25 mL) to the sample.[4][5]

-

Vortex the mixture for 2-5 minutes to disperse the sample.

-

Place the sample in an ultrasonic bath for 15-30 minutes to ensure complete extraction of the active ingredient.[4][6]

-

Centrifuge the resulting suspension at approximately 10,000 rpm for 10 minutes to separate the excipients.[4]

-

Carefully transfer the supernatant to a clean volumetric flask.

-

If necessary, perform a second extraction of the residue with an additional volume of methanol to ensure complete recovery. Combine the supernatants.

-

Dilute the extract to a final known volume with the mobile phase to bring the expected concentration of this compound within the range of the calibration curve.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[3][4]

5. HPLC Instrumentation and Conditions

The following HPLC conditions have been found suitable for the analysis of this compound.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5] |

| Mobile Phase | Methanol:Water (85:15 v/v)[7][8] or Acetonitrile:Water |

| Flow Rate | 1.0 mL/min[5][7] |

| Injection Volume | 10 µL |

| Column Temperature | 25°C - 40°C |

| Detection Wavelength | 300 nm - 313 nm[1][7][9] |

| Run Time | Approximately 10-20 minutes, depending on the specific column and mobile phase composition |

Experimental Workflow Diagram

Caption: Workflow for this compound Quantification.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1][7] The key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria |